1D-myo-inositol 1,4-bisphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343047 | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47055-78-7, 74465-19-3 | |
| Record name | D-Myo-Inositol-1,4-Bisphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Metabolism of 1d Myo Inositol 1,4 Bisphosphate
Precursors and Formation Pathways of 1D-myo-inositol 1,4-bisphosphate
This compound, also known as Ins(1,4)P2, is a key intermediate in the complex network of inositol (B14025) phosphate (B84403) metabolism. echelon-inc.com Its formation is primarily linked to the dephosphorylation of higher inositol phosphates and it participates in various interconversion pathways.
Generation from 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) via 5-Phosphatase Activity
The principal route for the generation of Ins(1,4)P2 is through the enzymatic removal of the phosphate group at the 5-position of 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). echelon-inc.combovinedb.ca This reaction is catalyzed by a family of enzymes known as inositol polyphosphate 5-phosphatases. This dephosphorylation step is crucial as it terminates the signaling cascade initiated by Ins(1,4,5)P3, a well-established second messenger responsible for mobilizing intracellular calcium. echelon-inc.comportlandpress.com The activity of these 5-phosphatases ensures a tightly regulated cellular response to stimuli that trigger the production of Ins(1,4,5)P3. In soluble fractions from pea roots, Ins(1,4,5)P3 was observed to be rapidly converted to lower inositol phosphates, with Ins(1,4)P2 being one of the products, although in smaller quantities compared to inositol(4,5)bisphosphate. capes.gov.br Similarly, studies on soluble extracts from suspension-cultured Nicotiana tabacum cells have shown that Ins(1,4,5)P3 hydrolysis yields both Ins(1,4)P2 and inositol(4,5)bisphosphate. nih.gov
Interconversion with other Inositol Phosphates
The metabolism of inositol phosphates is a dynamic process involving numerous kinases and phosphatases that facilitate the interconversion between different phosphorylated forms. While the dephosphorylation of Ins(1,4,5)P3 is a major source of Ins(1,4)P2, other pathways also contribute to its metabolic flux. For instance, inositol polyphosphate metabolism involves a complex network where various inositol tetrakisphosphate (IP4) isomers can be interconverted. nih.govresearchgate.net Although direct evidence for the formation of Ins(1,4)P2 from other specific inositol phosphates is less prominent in the provided literature, the broader context of inositol phosphate metabolism suggests a web of interconnected reactions. portlandpress.commdpi.com The existence of multiple inositol phosphate isomers and the enzymes that act upon them create a complex signaling landscape where the levels of individual species, including Ins(1,4)P2, are carefully controlled. portlandpress.comacs.orgnih.gov
Enzymatic Dephosphorylation of this compound
The catabolism of Ins(1,4)P2 is primarily achieved through enzymatic dephosphorylation, a critical step in maintaining inositol phosphate homeostasis.
Role of Inositol Polyphosphate 1-Phosphatase (EC 3.1.3.57) in Hydrolysis
The primary enzyme responsible for the hydrolysis of Ins(1,4)P2 is inositol polyphosphate 1-phosphatase (EC 3.1.3.57). wikipedia.orgnih.gov This enzyme specifically targets and removes the phosphate group at the 1-position of the myo-inositol ring. wikipedia.orgnih.govnih.gov This phosphatase belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org Studies have identified and characterized this enzyme in various tissues, including rat liver and calf brain. nih.govnih.govnih.govresearchgate.netnih.gov The systematic name for this enzyme is D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase. wikipedia.org In humans, this enzyme is encoded by the INPP1 gene and is involved in the phosphatidylinositol signaling pathway. wikipedia.org
Formation of 1D-myo-inositol 4-phosphate as a Major Product
The enzymatic action of inositol polyphosphate 1-phosphatase on Ins(1,4)P2 results in the exclusive formation of 1D-myo-inositol 4-phosphate (Ins(4)P) as the major product. bovinedb.canih.govnih.gov This is a direct consequence of the enzyme's specificity for the 1-position phosphate. The resulting Ins(4)P can then be further metabolized within the inositol phosphate network. The conversion of Ins(1,4)P2 to Ins(4)P has been demonstrated in various systems, including rat liver and plant cell extracts. nih.govnih.gov
Characterization of Distinct 1-Phosphatase Activity
Research has focused on characterizing the specific properties of the inositol polyphosphate 1-phosphatase that acts on Ins(1,4)P2. In rat liver, a cytosolic phosphatase with a high affinity for Ins(1,4)P2 (Km of approximately 17 µM) has been identified. nih.govnih.gov Another study on rat liver purified a specific 1-phosphatase with an even higher affinity (Km = 0.9 µM). nih.gov This enzyme was found to have a molecular weight of approximately 58,000 daltons, an optimal pH of 7.5, and a requirement for Mg²⁺ for its activity. nih.gov
Interestingly, while the Ins(1,4)P2 1-phosphatase in rat liver shares some similarities with inositol monophosphatase, such as a similar apparent molecular weight, it has been shown to be a distinct enzyme. nih.govnih.gov The Ins(1,4)P2 1-phosphatase is more sensitive to heat inactivation and can be separated from inositol monophosphatase activity through anion-exchange chromatography. nih.govnih.gov Furthermore, the enzyme purified from calf brain, which also hydrolyzes Ins(1,4)P2, was found to be a monomer with an apparent mass of 44,000 daltons. nih.govresearchgate.net
| Enzyme Characteristic | Rat Liver Cytosolic Phosphatase nih.govnih.gov | Partially Purified Rat Liver 1-Phosphatase nih.gov | Purified Calf Brain 1-Phosphatase nih.govresearchgate.net |
| Substrate | This compound | This compound | This compound |
| Product | 1D-myo-inositol 4-phosphate | 1D-myo-inositol 4-phosphate | 1D-myo-inositol 4-phosphate |
| Km for Ins(1,4)P2 | ~17 µM | 0.9 µM | - |
| Molecular Weight | ~47,000 Da | ~58,000 Da | ~44,000 Da |
| pH Optimum | - | 7.5 | - |
| Cofactor Requirement | - | Mg²⁺ | - |
| Inhibition by Li⁺ | Yes | - | Yes |
Other Phosphatases Acting on this compound
While inositol-1,4-bisphosphate 1-phosphatase is a key enzyme in the metabolism of this compound (Ins(1,4)P2), other phosphatases also exhibit activity towards this substrate, contributing to the intricate regulation of inositol phosphate signaling pathways. These enzymes often display broader substrate specificities and are involved in the metabolism of various inositol polyphosphates.
One such enzyme is Multiple Inositol Polyphosphate Phosphatase (MINPP1) . MINPP1 is known for its ability to dephosphorylate higher inositol phosphates, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6) nih.govplos.org. Primarily located in the endoplasmic reticulum, MINPP1 can hydrolyze Ins(1,3,4,5)P4 to produce inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) plos.org. Although its primary substrates are higher inositol polyphosphates, its catalytic activity on various inositol phosphate isomers suggests a potential role in the metabolism of Ins(1,4)P2 under specific cellular conditions.
Another class of enzymes that may act on this compound is the inositol polyphosphate 4-phosphatases , which exist as type I (INPP4A) and type II (INPP4B) isoforms. The primary substrate for these enzymes is phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), a lipid second messenger uniprot.orguniprot.orgnih.gov. However, evidence suggests that they can also hydrolyze soluble inositol phosphates. For instance, INPP4A has been reported to catalyze the hydrolysis of inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) and, by similarity, has been suggested to act on Ins(1,4)P2 uniprot.org. Similarly, INPP4B is known to hydrolyze the 4-position phosphate of inositol 1,3,4-trisphosphate uniprot.org. While their affinity for Ins(1,4)P2 is likely lower than for their primary substrates, their involvement in the broader network of inositol phosphate metabolism indicates a potential for cross-reactivity.
In plant systems, soluble fractions from suspension-cultured Nicotiana tabacum cells have been shown to hydrolyze Ins(1,4)P2 exclusively to inositol 4-monophosphate (Ins(4)P) acs.org. This activity is notably stimulated by calcium ions, a characteristic that distinguishes it from the mammalian enzymes which are often inhibited by high concentrations of Ca2+ acs.org.
The existence of these additional phosphatases with overlapping substrate specificities highlights the complexity and robustness of inositol phosphate metabolism. The differential localization, regulation, and kinetic properties of these enzymes allow for fine-tuned control over the levels of specific inositol phosphate messengers in various cellular compartments and in response to diverse stimuli.
Detailed Research Findings
The table below summarizes the properties of various phosphatases with demonstrated or potential activity towards this compound.
| Enzyme | Source | Molecular Weight (kDa) | Optimal pH | Cofactors/Inhibitors | Kinetic Parameters for Ins(1,4)P2 | Reference(s) |
| Inositol-1,4-bisphosphate 1-phosphatase | Bovine Brain | 40 | 7.8 | Cofactor: Mg2+Inhibitors: Li+ (uncompetitive, Ki = 9.63 mM), Ca2+ | Km = 0.04 mM | nih.gov |
| Inositol-1,4-bisphosphate 1-phosphatase | Rat Liver (cytosolic) | 47 | ~7.5 | Cofactor: Mg2+Inhibitors: Li+ (uncompetitive) | Km = 17 µM | nih.gov |
| Multiple Inositol Polyphosphate Phosphatase (MINPP1) | Rat Liver | - | - | - | Hydrolyzes higher inositol phosphates; specific kinetic data for Ins(1,4)P2 is not extensively characterized. | nih.govplos.org |
| Inositol Polyphosphate 4-Phosphatase I (INPP4A) | Human | - | - | - | Suggested to catalyze by similarity. | uniprot.org |
| Inositol Polyphosphate 4-Phosphatase II (INPP4B) | Human | - | - | - | Primarily acts on PtdIns(3,4)P2 and Ins(1,3,4)P3. | uniprot.org |
| Ca2+-dependent Inositol Phosphate Phosphatase | Nicotiana tabacum | - | - | Activator: Ca2+Inhibitor: Not sensitive to Li+ | Hydrolyzes Ins(1,4)P2 to Ins(4)P. | acs.org |
Molecular Mechanisms and Regulatory Aspects of 1d Myo Inositol 1,4 Bisphosphate Interconversion
Kinetic Parameters and Substrate Specificity of 1D-myo-inositol 1,4-bisphosphate-Metabolizing Enzymes
The primary enzyme responsible for the dephosphorylation of this compound is inositol (B14025) polyphosphate 1-phosphatase (INPP1), which specifically hydrolyzes the phosphate (B84403) group at the 1-position to yield myo-inositol 4-monophosphate. wikipedia.org Studies in rat liver have identified a cytosolic phosphatase with a Michaelis-Menten constant (Km) for Ins(1,4)P2 of approximately 17 µM, indicating a high affinity of the enzyme for its substrate. nih.gov
The substrate specificity of these phosphatases is critical for maintaining the fidelity of the inositol phosphate signaling pathways. While inositol monophosphatase (IMPase) can hydrolyze a variety of inositol monophosphates, its activity on more highly phosphorylated inositols like Ins(1,4)P2 is significantly lower. pnas.org This specificity ensures that the degradation of different inositol phosphates occurs through distinct and regulated pathways. For instance, the inositol polyphosphate 5-phosphatases primarily act on inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and inositol 1,3,4,5-tetrakisphosphate, removing the 5-phosphate and indirectly influencing the levels of Ins(1,4)P2. wikipedia.org
The kinetic parameters of these enzymes can vary depending on the tissue and the specific isoform present. The following table summarizes key kinetic data for enzymes involved in Ins(1,4)P2 metabolism.
| Enzyme | Substrate | Km (µM) | Source |
| Cytosolic Ins(1,4)P2 Phosphatase (Rat Liver) | This compound | ~17 | nih.gov |
| Inositol Monophosphatase (Human) | myo-inositol 1-phosphate | 50 | pnas.org |
Allosteric and Ligand-Mediated Regulation of Enzyme Activity
The activity of enzymes that metabolize this compound is subject to complex regulation by various ions and small molecules, which can act as allosteric modulators or direct inhibitors. This regulation is crucial for fine-tuning the cellular responses mediated by inositol phosphates.
Inhibition by Lithium Ions (Li+)
Lithium (Li+), a long-standing treatment for bipolar disorder, is a well-characterized inhibitor of inositol phosphatases. nih.govnih.govrupress.org Specifically, both inositol monophosphatase and inositol polyphosphate 1-phosphatase are potently inhibited by Li+. nih.govnih.gov The inhibition of the Ins(1,4)P2 1-phosphatase by lithium is a classic example of uncompetitive inhibition. nih.gov This means that lithium binds to the enzyme-substrate complex, and its inhibitory effect becomes more pronounced at higher substrate concentrations. For example, in rat liver cytosol, 100 mM Li+ leads to a 50% inhibition of Ins(1,4)P2 phosphatase activity at a low substrate concentration (10 nM), but this sensitivity to lithium increases by more than tenfold when the substrate concentration is raised to 100 µM. nih.gov This mechanism of action is thought to be central to the therapeutic effects of lithium, as it leads to an accumulation of inositol phosphates and a depletion of free myo-inositol, thereby dampening the phosphatidylinositol signaling pathway. nih.govnih.govrupress.orgyoutube.com
Influence of Other Ions and Small Molecules
Kinetic studies have revealed that other divalent cations like manganese (Mn2+) and zinc (Zn2+) can also support the activity of inositol monophosphatase, albeit to a lesser extent than Mg2+. pnas.org Interestingly, at low concentrations, Zn2+ and Mn2+ can inhibit the Mg2+-activated enzyme, while at higher concentrations, they become activating. pnas.org This suggests the presence of multiple metal-binding sites with different affinities and functional roles.
| Ion/Molecule | Target Enzyme | Effect | Source |
| Li+ | Ins(1,4)P2 1-phosphatase, IMPase | Inhibition | nih.govnih.gov |
| Mg2+ | Inositol Polyphosphate Phosphatases | Activation | pnas.orgwustl.edu |
| Ca2+ | Inositol Polyphosphate 1-phosphatase | Inhibition | wikipedia.org |
| Mn2+ | Inositol Monophosphatase | Modulation | pnas.org |
| Zn2+ | Inositol Monophosphatase | Modulation | pnas.org |
Structural Basis of Enzyme-Substrate and Enzyme-Inhibitor Interactions
Understanding the three-dimensional structure of the enzymes that metabolize this compound is crucial for elucidating their catalytic mechanisms and the basis of their inhibition.
Active Site Analysis of Inositol Polyphosphate Phosphatases
The active site of inositol polyphosphate phosphatases is characterized by a hydrophilic cavern formed at the intersection of several secondary structure elements. nih.gov This pocket contains conserved acidic residues that are essential for coordinating the catalytic metal ions, typically Mg2+. wustl.edu In human inositol monophosphatase, the active site binds two metal ions, which play distinct roles in the catalytic mechanism. pnas.org One metal ion is proposed to activate a water molecule for nucleophilic attack on the phosphate group, while the second metal ion acts as a Lewis acid to stabilize the leaving inositol oxyanion. pnas.org The binding of lithium is thought to occur at this second metal-binding site, thereby disrupting the catalytic process. pnas.org The specificity for the 1-phosphate of Ins(1,4)P2 is determined by the precise arrangement of amino acid residues within the active site that form hydrogen bonds and electrostatic interactions with the substrate.
Insights from Crystallographic Studies of Related Enzymes
While the crystal structure of the specific Ins(1,4)P2 1-phosphatase is informative, much of our understanding comes from crystallographic studies of homologous enzymes, such as inositol monophosphatase and other inositol polyphosphate phosphatases. wustl.edunih.gov These studies reveal a conserved structural fold, often described as an α/β sandwich. wustl.edu The crystal structure of bovine inositol polyphosphate 1-phosphatase shows a monomeric enzyme with two adjacent metal-binding sites located in acidic pockets. wustl.edu The structure of human inositol monophosphatase exists as a dimer, with each subunit containing an active site. nih.gov
Crystallographic analysis of inositol polyphosphate 1-phosphatase (INPP1) in complex with its substrate Ins(1,4)P2 has provided detailed insights into substrate recognition. escholarship.org These studies highlight the key residues that interact with the inositol ring and the phosphate groups. Furthermore, structures solved in the presence of lithium have confirmed that the inhibitor binds within the active site, often in place of one of the catalytic magnesium ions, providing a structural basis for its uncompetitive inhibition. nih.govescholarship.org These structural insights are invaluable for the rational design of more specific and potent inhibitors of these enzymes for therapeutic purposes.
Roles of 1d Myo Inositol 1,4 Bisphosphate in Intracellular Signaling Networks
Contribution to Phosphatidylinositol Signaling Pathways
1D-myo-inositol 1,4-bisphosphate, also known as Ins(1,4)P2, is a key intermediate in the phosphatidylinositol signaling system. echelon-inc.comwikipedia.org This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, by the enzyme phospholipase C (PLC). wikipedia.orgsigmaaldrich.com This cleavage generates two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3). wikipedia.orgsigmaaldrich.com
Ins(1,4,5)P3 is a soluble molecule that diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. wikipedia.org This increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream signaling events.
The signaling action of Ins(1,4,5)P3 is terminated by its metabolism. One of the primary routes of Ins(1,4,5)P3 inactivation is its dephosphorylation at the 5-position by an inositol polyphosphate 5-phosphatase, which produces Ins(1,4)P2. echelon-inc.comnih.gov This conversion effectively terminates the Ins(1,4,5)P3 signal. nih.gov Ins(1,4)P2 is then further metabolized by inositol polyphosphate 1-phosphatase, which removes the phosphate (B84403) group at the 1-position to yield inositol 4-phosphate. wikipedia.orgnih.gov This is subsequently dephosphorylated to myo-inositol, which can be recycled for the synthesis of new phosphoinositides. nih.gov
The phosphatidylinositol signaling pathway is a crucial mechanism for converting a wide array of extracellular stimuli into intracellular responses, regulating fundamental cellular processes such as cell growth, proliferation, and gene expression. allenpress.com
Interactions with Specific Protein Modulators
Modulation of Phospholipase C Activity
Phospholipase C (PLC) enzymes, which initiate the phosphatidylinositol signaling cascade by hydrolyzing PIP2, can be modulated by the products of their own reaction, including inositol phosphates. nih.gov Specifically, the water-soluble product of PIP2 hydrolysis, Ins(1,4,5)P3, has been shown to inhibit the binding of PLC-δ1 to membrane bilayers containing its substrate. nih.govresearchgate.net
Research has demonstrated that D-myo-inositol 1,4-bisphosphate can also weakly inhibit the binding of PLC-δ1 to these membranes. nih.govresearchgate.net This suggests a potential, albeit less potent, feedback mechanism where Ins(1,4)P2 could contribute to the regulation of PLC activity. The inhibition of PLC binding to the membrane by inositol phosphates is thought to occur at the level of interfacial recognition, a step that precedes the catalytic hydrolysis of PIP2. nih.govresearchgate.net This interaction is specific, as other isomers like D-myo-inositol 1-phosphate and D-myo-inositol 2-phosphate have no significant effect on binding. nih.govresearchgate.net
Downstream Signaling Events Attributed to this compound
Potential Involvement in EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Upon EGF binding, its receptor, a receptor tyrosine kinase (RTK), becomes activated. wikipedia.org This activation can lead to the stimulation of Phospholipase C-γ (PLC-γ), which then hydrolyzes PIP2 to generate Ins(1,4,5)P3 and DAG. wikipedia.orgnih.gov As a direct downstream product of Ins(1,4,5)P3 dephosphorylation, the levels of this compound are intrinsically linked to the activation of the EGF signaling cascade.
While Ins(1,4,5)P3 is the primary mediator of calcium release, the subsequent generation of Ins(1,4)P2 and its further metabolites are part of the broader cellular response to EGF stimulation. The precise and direct roles of Ins(1,4)P2 in modulating specific downstream events in the EGF pathway are an area of ongoing investigation. However, its position as a key node in the inositol phosphate network suggests it may influence the duration and amplitude of signaling downstream of EGF receptor activation.
Regulatory Effects on PI3K-PKB Pathway
The Phosphoinositide 3-kinase (PI3K)-Protein Kinase B (PKB/Akt) pathway is another major signaling cascade that is often activated by growth factors and other extracellular signals. nih.govwikipedia.org This pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) by PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govwikipedia.org PIP3 then recruits Akt to the plasma membrane, leading to its activation and subsequent phosphorylation of a multitude of downstream targets that regulate cell survival, growth, and proliferation. nih.govwikipedia.orgbio-rad-antibodies.com
Interestingly, there is evidence of crosstalk between the inositol phosphate and PI3K pathways. Inositol polyphosphate multikinase (IPMK), an enzyme involved in the synthesis of higher inositol phosphates, has also been shown to possess PI3K activity, capable of generating PIP3. nih.gov Furthermore, some inositol phosphates have been shown to influence the PI3K/Akt pathway. For instance, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) has been reported to negatively regulate Akt signaling by competing with PIP3 for binding to the PH domain of Akt. nih.govnih.gov
While direct regulatory effects of this compound on the PI3K-PKB pathway are not as well-defined, its role as a key metabolite in the inositol phosphate network places it in a position to potentially influence this pathway indirectly. The intricate balance and interconversion of various inositol phosphates can impact the availability of substrates and the activity of enzymes that cross-regulate the PI3K/Akt pathway.
Influence on Cytoskeleton Remodeling
This compound (Ins(1,4)P2) is positioned at a critical metabolic crossroads that influences the availability of key signaling lipids, most notably phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which are pivotal in the regulation of cytoskeletal dynamics. While direct modulation of cytoskeletal proteins by Ins(1,4)P2 is not extensively documented, its role is primarily understood through its metabolic relationship with PI(4,5)P2. The actin cytoskeleton's continuous remodeling, a fundamental process for cell motility, morphogenesis, and division, is tightly controlled by a multitude of actin-binding proteins, many of which are regulated by PI(4,5)P2. nih.govresearchgate.net
PI(4,5)P2, a minor lipid component of the plasma membrane, acts as a docking site for various proteins and modulates the activity of enzymes involved in actin polymerization and the linkage of the cytoskeleton to the cell membrane. nih.govresearchgate.net The dynamic turnover of PI(4,5)P2, which leads to the generation of second messengers like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG), also produces Ins(1,4)P2 through the dephosphorylation of Ins(1,4,5)P3 by inositol polyphosphate 5-phosphatases. echelon-inc.com This metabolic link implies that the cellular concentration of Ins(1,4)P2 is intrinsically tied to the signaling cascades that govern cytoskeletal rearrangements.
Several actin-binding proteins are directly influenced by PI(4,5)P2 levels, which in turn are connected to the metabolic flux involving Ins(1,4)P2. For instance, proteins like profilin, cofilin, and gelsolin, which regulate the availability of actin monomers and the severing of actin filaments, are known to interact with PI(4,5)P2. nih.gov Furthermore, scaffolding proteins such as IQGAP1, which are integral to cytoskeletal regulation, participate in signaling pathways that are influenced by inositol phosphate metabolism. embopress.org Therefore, by being a key intermediate in the inositol phosphate metabolic pathway, Ins(1,4)P2 indirectly contributes to the spatial and temporal control of cytoskeletal organization.
The table below summarizes key proteins involved in cytoskeleton remodeling that are regulated by PI(4,5)P2, a molecule metabolically linked to this compound.
| Protein | Function in Cytoskeleton Remodeling | Regulation by PI(4,5)P2 |
| Profilin | Binds to actin monomers, promoting their addition to growing filaments. | PI(4,5)P2 can promote the dissociation of actin from profilin, making actin available for polymerization. nih.gov |
| Cofilin | Severs actin filaments, leading to actin depolymerization. | Binding of PI(4,5)P2 to cofilin inhibits its severing activity. nih.gov |
| Gelsolin | Severs and caps (B75204) actin filaments. | PI(4,5)P2 inhibits the severing activity of gelsolin. |
| WASP/N-WASP | Activates the Arp2/3 complex to initiate actin nucleation. | PI(4,5)P2 binding is a crucial step in the activation of WASP/N-WASP. nih.gov |
| IQGAP1 | Scaffolding protein that interacts with various signaling molecules to regulate the cytoskeleton. | Part of signaling pathways influenced by inositol phosphate metabolism. embopress.org |
Connections to Inositol Pyrophosphate Homeostasis
This compound (Ins(1,4)P2) is a key intermediate in the metabolic pathway that leads to the synthesis of inositol pyrophosphates (PP-InsPs), a class of high-energy signaling molecules involved in diverse cellular processes, including phosphate homeostasis. nih.govmdpi.com The synthesis of PP-InsPs begins with the phosphorylation of inositol phosphates, and the pathway is intricately linked to the metabolism of Ins(1,4)P2.
The canonical pathway for the synthesis of the precursor for all higher inositol phosphates, inositol hexakisphosphate (InsP6), starts with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govnih.gov Ins(1,4)P2 is produced by the dephosphorylation of Ins(1,4,5)P3. echelon-inc.com Ins(1,4,5)P3 can be sequentially phosphorylated by a series of kinases to form higher inositol polyphosphates.
The key enzymes in the synthesis of inositol pyrophosphates that are metabolically downstream of Ins(1,4,5)P3 include:
Inositol polyphosphate multikinase (IPMK) : This enzyme can phosphorylate Ins(1,4,5)P3 at the 3- and 6-positions. nih.govebi.ac.uk
Inositol-pentakisphosphate 2-kinase (IPPK or IP5K) : This kinase phosphorylates inositol pentakisphosphate (InsP5) to generate inositol hexakisphosphate (InsP6). nih.gov
Inositol hexakisphosphate kinases (IP6Ks) : These enzymes are responsible for the synthesis of inositol pyrophosphates, such as InsP7 and InsP8, by transferring a pyrophosphate group to InsP6. frontiersin.org
The table below outlines the key enzymes and reactions in the inositol pyrophosphate synthesis pathway, highlighting the connection to the metabolism of this compound.
| Enzyme | Substrate(s) | Product(s) | Relevance to Ins(1,4)P2 |
| Inositol polyphosphate 5-phosphatase | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | This compound (Ins(1,4)P2) | Direct product of Ins(1,4,5)P3 dephosphorylation. echelon-inc.com |
| Inositol polyphosphate multikinase (IPMK) | Ins(1,4,5)P3 | Inositol 1,3,4,5-tetrakisphosphate (InsP4), Inositol 1,4,5,6-tetrakisphosphate (InsP4) | Competes for the Ins(1,4,5)P3 pool. nih.govebi.ac.uk |
| Inositol-pentakisphosphate 2-kinase (IPPK) | Inositol 1,3,4,5,6-pentakisphosphate (InsP5) | Inositol hexakisphosphate (InsP6) | A key step in the synthesis of the precursor for PP-InsPs. nih.gov |
| Inositol hexakisphosphate kinases (IP6Ks) | InsP6 | Inositol pyrophosphates (e.g., InsP7, InsP8) | The final step in the synthesis of PP-InsPs. frontiersin.org |
Methodological Approaches for Studying 1d Myo Inositol 1,4 Bisphosphate in Research
Analytical Techniques for Isolation and Quantification
A variety of powerful analytical techniques are employed to resolve and measure Ins(1,4)P2 from complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of inositol (B14025) phosphates. nih.gov The method's versatility allows for several approaches:
Anion-Exchange Chromatography: This is the most common HPLC method for separating inositol phosphates. The negatively charged phosphate (B84403) groups interact with a positively charged stationary phase. Elution is typically achieved by applying a salt gradient (e.g., ammonium (B1175870) phosphate), which sequentially displaces inositol phosphates based on their charge. This allows for the separation of mono-, bis-, tris-, and higher-order phosphates.
Reversed-Phase HPLC with Ion-Pairing: An alternative to ion-exchange is ion-pair reversed-phase chromatography. nih.gov In this method, a hydrophobic stationary phase (like C18) is used. The mobile phase contains an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, which forms a neutral complex with the negatively charged inositol phosphates. researchgate.net This allows them to be retained and separated on the reversed-phase column. nih.gov
Detection: Due to the lack of a native chromophore, detection is often achieved by post-column derivatization or by monitoring radiolabeled inositol phosphates. In studies involving radiolabeling, cells are pre-incubated with [3H]inositol, and the separated fractions are quantified by scintillation counting. nih.gov
A developed HPLC method demonstrated good resolution and recovery (70-80%) for separating nine different inositol-containing compounds, including inositol 1,4-bisphosphate. nih.gov
Table 1: Comparison of HPLC-Based Methods for Inositol Phosphate Analysis
| Feature | Anion-Exchange HPLC | Ion-Pair Reversed-Phase HPLC |
| Stationary Phase | Positively charged (e.g., SAX) | Hydrophobic (e.g., C18) |
| Separation Principle | Based on the number of phosphate groups (charge) | Based on hydrophobicity of the ion-pair complex |
| Mobile Phase | Salt gradient (e.g., ammonium phosphate) | Contains an ion-pairing agent (e.g., tetrabutylammonium) |
| Advantages | Excellent separation of different phosphorylation states. | Can be coupled with mass spectrometry; uses low-quenching solvents suitable for radiodetection. nih.gov |
| Disadvantages | High salt concentrations can interfere with subsequent analyses like mass spectrometry. | Isomer separation can be challenging. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of inositol phosphate isomers and for tracking their metabolic fate. nih.gov
Structural Elucidation: Both ¹H and ³¹P NMR are used to determine the precise phosphorylation pattern of the myo-inositol ring. nih.gov The chemical shifts and coupling constants of the protons and phosphorus nuclei provide definitive information about the location of the phosphate groups, allowing researchers to distinguish Ins(1,4)P2 from other inositol bisphosphate isomers. nih.gov
Metabolic Tracking: By using precursors labeled with stable isotopes, such as ¹³C-labeled myo-inositol, NMR can be used to follow the metabolic pathways of inositol phosphates in real-time within intact cells (in-cell NMR) or in cell extracts. rsc.orgnih.gov This approach allows for the direct observation and quantification of the flux through different metabolic routes. rsc.org
Table 2: NMR Parameters for Selected Inositol Phosphates
| Compound | Nucleus | Chemical Shift (ppm) |
| myo-inositol 1,4-bisphosphate | ¹H | Varies for each proton on the ring |
| myo-inositol 1,4-bisphosphate | ³¹P | Distinct signals for P-1 and P-4 |
| myo-inositol 1,4,5-trisphosphate | ³¹P | Specific shifts for P-1, P-4, and P-5 |
Note: Specific chemical shifts are highly dependent on experimental conditions such as pH, temperature, and solvent.
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) has emerged as a highly sensitive and powerful technique for analyzing complex mixtures of inositol phosphates, including Ins(1,4)P2 and its pyrophosphorylated derivatives. exlibrisgroup.comnih.gov
The high charge density of inositol phosphates makes them ideal candidates for separation by CE, which separates molecules based on their charge-to-size ratio. researchgate.net The direct coupling of CE to an electrospray ionization (ESI) mass spectrometer allows for both the separation of isomers and their specific detection and quantification based on their mass-to-charge ratio. exlibrisgroup.comnih.gov This method offers high sensitivity, requiring only nanoliter sample volumes, and provides accurate quantification when used with stable isotope-labeled internal standards. researchgate.netnih.gov
Isotopic Labeling Strategies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) provides quantitative insights into the rates of metabolic pathways. nih.gov For inositol phosphates, this is primarily achieved using stable isotope labeling. nih.gov
Researchers feed cells a substrate labeled with a stable isotope, such as [¹³C₆]-D-glucose or [¹³C₆]-myo-inositol. researchgate.netnih.gov The labeled substrate is then incorporated into the cellular pool of inositol phosphates. After a certain period, the cells are harvested, and the metabolites are extracted. The distribution of the ¹³C label among the different inositol phosphate species is then analyzed, typically by MS or NMR. rsc.orgarxiv.org This labeling pattern reveals the flow of carbon through the synthesis and interconversion pathways, allowing for the calculation of metabolic fluxes. nih.govnorthwestern.edu For example, this technique can track the conversion of glucose-6-phosphate to myo-inositol and its subsequent phosphorylation to Ins(1,4)P2.
In Vitro Enzymatic Assays for Kinetic and Regulatory Studies
To understand the regulation of Ins(1,4)P2 levels, researchers perform in vitro enzymatic assays using purified or recombinant enzymes. nih.gov These assays are crucial for determining the kinetic parameters and regulatory properties of the enzymes that synthesize and degrade Ins(1,4)P2.
For instance, the dephosphorylation of Ins(1,4)P2 in rat liver is catalyzed by a cytosolic phosphatase that removes the 1-phosphate group. nih.gov To study this enzyme, an assay can be set up using [¹⁴C] or [³H]-labeled Ins(1,4)P2 as a substrate. The reaction is initiated by adding the enzyme source (e.g., purified enzyme or cell lysate), and after incubation, the reaction is stopped. The product, inositol 4-monophosphate, is then separated from the substrate, often by anion-exchange chromatography, and the amount of product formed is quantified by scintillation counting.
Such assays allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). For the Ins(1,4)P2 1-phosphatase from rat liver, the Km for Ins(1,4)P2 was determined to be approximately 17 µM. nih.gov These assays are also used to study the effects of potential inhibitors or activators. For example, lithium ions (Li+) were shown to be an uncompetitive inhibitor of this phosphatase. nih.gov Similarly, the activity of kinases that phosphorylate inositol phosphates can be studied by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the inositol phosphate substrate. nih.gov
Cell-Based Models for Investigating 1D-myo-inositol 1,4-bisphosphate Function
To investigate the physiological role of Ins(1,4)P2 within a cellular context, researchers utilize various cell-based models. These models allow for the manipulation and observation of inositol phosphate signaling pathways in a living system.
Common approaches include:
Metabolic Labeling: As described earlier, cells such as human platelets or HCT116 colon cancer cells can be incubated with radiolabeled ([³H]) or stable isotope-labeled ([¹³C]) myo-inositol. nih.govrsc.org Following stimulation with an agonist (e.g., thrombin for platelets), changes in the levels of Ins(1,4)P2 and other inositol phosphates can be monitored over time, linking external signals to specific metabolic changes. nih.gov
Genetic Manipulation: The function of enzymes involved in Ins(1,4)P2 metabolism can be probed using knockout or knockdown cell lines. By eliminating or reducing the expression of a specific kinase or phosphatase, researchers can observe the resulting changes in Ins(1,4)P2 levels and the downstream cellular consequences. researchgate.net
Pharmacological Perturbation: The use of specific enzyme inhibitors in cell culture can also elucidate the function of Ins(1,4)P2. rsc.org By blocking a particular metabolic step, scientists can study the effects of acutely increasing or decreasing the concentration of Ins(1,4)P2.
These cell-based approaches are critical for validating the findings from in vitro assays and for understanding the complex role of this compound in cellular signaling networks.
Permeabilized Cell Systems for Dephosphorylation Studies
Permeabilized cell systems are a important tool for investigating the intracellular dephosphorylation of inositol phosphates, including Ins(1,4)P2. This technique involves treating cells with agents that create pores in the plasma membrane, rendering it permeable to small molecules like inositol phosphates, while retaining the integrity of intracellular organelles and enzymatic machinery. This allows for the direct introduction of radiolabeled or non-radiolabeled Ins(1,4)P2 into the cytoplasm and the subsequent analysis of its metabolic fate.
A notable study utilizing saponin-permeabilized rat intestinal epithelial cells provided significant insights into the dephosphorylation cascade of inositol phosphates. nih.govnih.gov In this system, the metabolism of exogenously added 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) was examined. It was observed that Ins(1,4,5)P3 was rapidly dephosphorylated to a mixture of inositol bisphosphate (InsP2) isomers. nih.govnih.gov High-performance liquid chromatography (HPLC) analysis identified these products as this compound (Ins(1,4)P2), 1D-myo-inositol 1,5-bisphosphate, and 1D-myo-inositol 4,5-bisphosphate. nih.govnih.gov
Further investigation within these permeabilized enterocytes revealed that Ins(1,4)P2 is a substrate for subsequent dephosphorylation. The primary product of Ins(1,4)P2 breakdown was identified as inositol 4-monophosphate (Ins4P). nih.govnih.gov This indicates the presence of a specific phosphatase that removes the phosphate group from the 1-position of the inositol ring.
The use of inhibitors in permeabilized cell studies has also been crucial in dissecting the enzymatic activities involved. For instance, the inhibition of non-specific phosphatases by glucose 6-phosphate in the permeabilized enterocyte model led to the accumulation of Ins(1,4)P2, making it the predominant InsP2 isomer. nih.govnih.gov This approach allows researchers to isolate and characterize the activity of specific inositol phosphate phosphatases.
| Substrate | Condition | Major Products | Relative Abundance of InsP2 Isomers | Primary Product of Ins(1,4)P2 Dephosphorylation |
|---|---|---|---|---|
| 1D-myo-inositol 1,4,5-trisphosphate | Standard Incubation | Ins(1,4)P2, Ins(1,5)P2, Ins(4,5)P2 | Ins(1,4)P2 accumulated to approximately half the concentration of Ins(1,5)P2 and Ins(4,5)P2. nih.govnih.gov | Inositol 4-monophosphate (Ins4P) nih.govnih.gov |
| 1D-myo-inositol 1,4,5-trisphosphate | + 10 mM Glucose 6-phosphate | Ins(1,4)P2 (predominant) | Inhibition of non-specific phosphatases leads to the accumulation of Ins(1,4)P2. nih.govnih.gov | Not specified under these conditions |
Genetic Manipulation and Knockdown Approaches
Genetic manipulation, including gene knockdown and knockout techniques, has become a cornerstone in understanding the physiological roles of enzymes involved in Ins(1,4)P2 metabolism. By selectively reducing or eliminating the expression of specific inositol phosphate phosphatases, researchers can observe the resulting changes in cellular inositol phosphate levels and the downstream functional consequences.
Inositol Polyphosphate 1-Phosphatase (INPP1)
INPP1 is a key enzyme that hydrolyzes the 1-position phosphate from Ins(1,4)P2 to produce inositol 4-monophosphate. pharmainfonepal.com Studies involving the knockdown of INPP1 have revealed its importance in various cellular processes, particularly in cancer biology.
In human cervical cancer cells (HeLa and C33A), knockdown of INPP1 has been shown to abrogate the effects induced by certain microRNAs, highlighting its role in cell viability and invasion. nih.gov Furthermore, in aggressive ovarian and melanoma cancer cells, inactivation of INPP1 through shRNA or siRNA resulted in a significant impairment of cancer cell migration and invasiveness, without affecting cell proliferation or survival. nih.gov This suggests a specific role for INPP1 and its substrate, Ins(1,4)P2, in regulating cellular motility. The inactivation of INPP1 was also found to affect the Hippo signaling pathway transducer YAP, a key regulator of cell growth and organ size. nih.gov
Inositol Polyphosphate Phosphatase-like 1 (INPPL1 or SHIP2)
INPPL1, also known as SHIP2, is another critical phosphatase involved in inositol phosphate signaling, though its primary substrates are phosphoinositides. However, its impact on the broader inositol phosphate network makes it relevant to the study of Ins(1,4)P2.
Mutations in the INPPL1 gene are the cause of opsismodysplasia, a severe skeletal dysplasia characterized by delayed bone maturation. nih.govnih.gov Studies on knockout mice for the Inppl1 gene have shown a less severe but still significant skeletal phenotype, including a shortened facial profile. nih.gov In vitro deletion of the INPPL1 gene in chondrocyte and osteoblast models leads to a significant reduction in extracellular matrix mineralization, a key process in bone formation. nih.gov These findings underscore the critical role of INPPL1 in skeletal development. The molecular mechanism is thought to involve the regulation of the actin cytoskeleton and signaling pathways such as the RhoA/ROCK pathway. nih.gov
| Gene | Enzyme | Genetic Manipulation | Cell/Organism Model | Key Research Findings/Phenotypic Effects |
|---|---|---|---|---|
| INPP1 | Inositol polyphosphate 1-phosphatase | Knockdown (shRNA/siRNA) | Human ovarian and melanoma cancer cells | Significantly impaired cancer cell migration and invasiveness. nih.gov Affected the Hippo signaling pathway transducer YAP. nih.gov |
| INPP1 | Inositol polyphosphate 1-phosphatase | Knockdown | Human cervical cancer cells (HeLa, C33A) | Abrogated miR-27a-induced effects on cell viability and invasion. nih.gov |
| INPPL1 (SHIP2) | Inositol polyphosphate phosphatase-like 1 | Knockout | Mice | Resulted in a shortened facial profile and other subtle skeletal abnormalities. nih.gov |
| INPPL1 (SHIP2) | Inositol polyphosphate phosphatase-like 1 | Gene deletion | In vitro chondrocyte and osteoblast models | Caused a significant reduction in extracellular matrix mineralization. nih.gov |
| INPPL1 (SHIP2) | Inositol polyphosphate phosphatase-like 1 | Mutations | Humans | Causes opsismodysplasia, a severe skeletal dysplasia. nih.govnih.gov |
Comparative and Evolutionary Perspectives of 1d Myo Inositol 1,4 Bisphosphate Metabolism
Occurrence and Conservation Across Eukaryotic Organisms
The inositol (B14025) phosphate (B84403) (InsP) signaling system, which includes 1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2), is a fundamental and evolutionarily conserved network in eukaryotes, playing a crucial role in coordinating cellular responses to various stimuli. mdpi.com This system's components and metabolic functions are present across a wide range of eukaryotic organisms, from single-celled yeast to complex mammals, highlighting its ancient origins and essential roles in cellular regulation. mdpi.com The core of this system involves the phosphorylation and dephosphorylation of the six-carbon cyclitol, myo-inositol, at different positions, creating a diverse array of signaling molecules. mdpi.com
The synthesis of inositol phosphates is believed to have originated with the generation of inositol 1,4,5-trisphosphate (InsP3) from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). researchgate.net InsP3 is then metabolized to a variety of other inositol phosphates, including Ins(1,4)P2. nih.gov The enzymes responsible for these metabolic steps, particularly the inositol phosphate kinases and phosphatases, are conserved across eukaryotes. researchgate.netnih.gov For instance, four main families of inositol phosphate kinases (IPK, IP5-2K, ITPK1, and PPIP5K) are thought to be present in all eukaryotic life. researchgate.net
The dephosphorylation of Ins(1,4)P2 is catalyzed by specific phosphatases. In rat liver, a cytosolic inositol-1,4-bisphosphate 1-phosphatase has been identified that removes the phosphate group at the 1-position. nih.govnih.gov This enzyme is distinct from, but shares similarities with, inositol monophosphatase. nih.govnih.gov The presence of such specific enzymes across different species underscores the controlled and vital nature of Ins(1,4)P2 metabolism.
The ubiquity of the inositol phosphate pathway is evident in its presence in diverse organisms:
Mammals: In humans and other mammals, the inositol phosphate system is integral to a vast array of cellular processes, including signal transduction, metabolic control, and transcription regulation. mdpi.comwikipedia.org this compound is a known human metabolite. ebi.ac.uk
Yeast: In the budding yeast Saccharomyces cerevisiae, the inositol phosphate pathway is well-conserved and essential for various cellular functions. nih.gov
Slime Molds: The social amoeba Dictyostelium discoideum has been a valuable model for studying inositol pyrophosphates, which are synthesized from inositol phosphates. researchgate.net
Plants: Plants utilize the inositol phosphate pathway for signaling and as a means of storing phosphate in the form of phytate (InsP6). mdpi.comresearchgate.net The synthesis pathways for inositol phosphates in plants show both similarities and distinctions when compared to animals. mdpi.com
Archaea: The discovery of an inositol tetrakisphosphate 1-kinase (ITPK1) in Asgard archaea suggests a lipid-independent route for inositol phosphate synthesis, pushing the evolutionary origins of this pathway even further back. mdpi.comresearchgate.net
This broad distribution highlights that the fundamental machinery for synthesizing and degrading this compound and other related inositol phosphates was established early in eukaryotic evolution and has been maintained due to its critical roles in cellular function.
Species-Specific Variations in Inositol Phosphate Pathways
While the core inositol phosphate pathway is conserved, significant species-specific variations exist, reflecting the diverse physiological demands of different organisms. These variations are often seen in the number and types of inositol phosphate kinases and phosphatases, as well as the preferred metabolic routes.
For example, human cells possess two metabolic routes to synthesize inositol hexakisphosphate (InsP6), the precursor to inositol pyrophosphates, whereas unicellular organisms like yeast have a more streamlined array of kinases for this purpose. researchgate.net The complexity of the inositol phosphate network appears to have increased with the evolution of multicellularity.
| Organism | Key Variations in Inositol Phosphate Pathways |
| Mammals | Possess a complex network with multiple inositol phosphate kinases and phosphatases, allowing for fine-tuned regulation of signaling events. nih.gov For instance, mammals have six distinct kinase activities involved in producing various inositol phosphates. nih.gov They also have specific enzymes like inositol-1,4-bisphosphate 1-phosphatase for the degradation of Ins(1,4)P2. wikipedia.org |
| Plants | Utilize inositol phosphates, particularly InsP6 (phytate), as a major phosphorus store in seeds. mdpi.com While sharing core enzymes with animals, the regulation and function of certain inositol phosphates, like Ins(1,4,5)P3, may differ. mdpi.com |
| Yeast (S. cerevisiae) | Have a more limited set of inositol phosphate kinases compared to mammals, with four main gene products responsible for the synthesis of higher inositol phosphates. nih.gov |
| Dictyostelium discoideum | This slime mold is notable for its high concentrations of inositol pyrophosphates. researchgate.net The study of this organism has been instrumental in identifying enzymes involved in their synthesis. researchgate.net |
| Archaea | The presence of an ITPK1 enzyme in Asgard archaea suggests an ancient, lipid-independent pathway for inositol phosphate synthesis that may not be as prominent in all eukaryotes. mdpi.comresearchgate.net |
These variations in the inositol phosphate pathways likely arose to accommodate the specific signaling and metabolic needs of different evolutionary lineages. For instance, the extensive use of InsP6 as a phosphate store in plants is a clear adaptation to their sessile lifestyle and the need to provide nutrients for germination. In contrast, the intricate network of inositol phosphates in mammals allows for the complex cell-cell communication required for development and homeostasis in a multicellular organism.
Evolutionary Implications of this compound Roles
The evolutionary conservation and diversification of this compound metabolism point to its fundamental and adaptable role in eukaryotic life. The core function of the inositol phosphate system as a signaling network appears to have been established early in eukaryotic evolution and has since been co-opted and elaborated upon to regulate a wide range of cellular processes.
The central role of inositol phosphates in mediating cellular responses to external signals, such as hormones and growth factors, suggests that this system was a key innovation that allowed for the evolution of complex multicellular organisms. The ability to fine-tune cellular responses through the generation of a diverse array of inositol phosphate isomers, including Ins(1,4)P2, would have provided a significant selective advantage.
Furthermore, the connection between inositol phosphate metabolism and fundamental cellular processes like energy homeostasis has profound evolutionary implications. mdpi.com The inositol phosphate system is involved in regulating key metabolic hubs like AMPK and mTOR, which are conserved across almost all eukaryotes and are essential for balancing energy production and utilization. mdpi.com This suggests that the inositol phosphate network evolved as a critical coordinator of metabolic adaptability, allowing organisms to sense and respond to changes in nutrient availability and energy status. mdpi.com
The evolution of specific enzymes, such as the inositol-1,4-bisphosphate 1-phosphatase, highlights the importance of tightly regulating the levels of Ins(1,4)P2. nih.govnih.gov The existence of distinct enzymes for its degradation suggests that the precise concentration of this molecule is critical for proper cellular function and that its dysregulation could be detrimental.
Advanced Research Directions and Emerging Concepts in 1d Myo Inositol 1,4 Bisphosphate Biology
Interplay with Other Signaling Molecules and Pathways
1D-myo-inositol 1,4-bisphosphate is strategically positioned within a complex network of signaling events, where its levels are tightly regulated and can influence multiple downstream pathways. It is primarily generated through the dephosphorylation of Ins(1,4,5)P3 by a 5-phosphatase, an action that terminates the calcium-releasing signal of its precursor. echelon-inc.com However, its story does not end there.
The inositol (B14025) phosphate (B84403) network, as a whole, acts as a coordinator of metabolic adaptability and energy homeostasis. nih.govnih.gov This system integrates signals from growth factors and nutrient availability to modulate key metabolic regulators like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com While direct regulation by Ins(1,4)P2 is still under investigation, its position within the metabolic cascade that influences these major energy sensors suggests an indirect but vital role. Disruptions at any point in the inositol phosphate biosynthetic pathway can lead to significant changes in both upstream and downstream components, affecting cellular energy balance. nih.govmdpi.com
The most well-established interplay is with calcium (Ca²⁺) signaling . The generation of Ins(1,4)P2 is intrinsically linked to the termination of Ins(1,4,5)P3-mediated Ca²⁺ release from internal stores. echelon-inc.comnih.govnih.gov The dynamics of Ins(1,4,5)P3 metabolism, and thus the production of Ins(1,4)P2, are themselves modulated by Ca²⁺ levels, creating a complex feedback loop. nih.govucsd.edu For instance, certain enzymes in the pathway are regulated by Ca²⁺, influencing the temporal dynamics of the entire inositol phosphate network. ucsd.edu
Furthermore, inositol phosphate metabolism is connected to insulin (B600854) signaling . mdpi.comresearchgate.net Abnormalities in the metabolism of inositols are associated with insulin resistance. researchgate.net While much of the focus has been on myo-inositol and D-chiro-inositol, the entire cascade, including the flux through Ins(1,4)P2, is part of this broader metabolic picture. nih.govresearchgate.net
Table 1: Known Interactions of the Ins(1,4)P2 Metabolic Axis with Major Signaling Pathways
| Interacting Pathway | Nature of Interaction | Key Molecules Involved | Research Findings |
|---|---|---|---|
| Calcium (Ca²⁺) Signaling | Ins(1,4)P2 is a product of Ins(1,4,5)P3 dephosphorylation, which terminates the Ca²⁺ release signal. echelon-inc.com Ca²⁺ levels, in turn, can regulate the enzymes that metabolize inositol phosphates. ucsd.edu | Ins(1,4,5)P3, Inositol polyphosphate 5-phosphatase, Ca²⁺ | The temporal dynamics of most inositol phosphates are strongly influenced by the elaborate network and by oscillations of calcium. nih.govucsd.edu |
| AMPK/mTOR Signaling | The broader inositol phosphate network coordinates cellular responses to nutrient status and energy levels, influencing AMPK and mTOR activity. nih.govmdpi.com | Inositol polyphosphates, AMPK, mTOR | Disrupting inositol phosphate synthesis can impact metabolic functions, including glycolysis and mitochondrial function, which are regulated by AMPK and mTOR. nih.gov |
| Insulin Signaling | Abnormalities in inositol metabolism are linked to insulin resistance. researchgate.net The inositol phosphate system is a key contributor to metabolic signaling downstream of insulin. mdpi.commdpi.com | myo-inositol, D-chiro-inositol, Inositol phosphate kinases and phosphatases | Myo-inositol supplementation has been shown to improve glycemic parameters in conditions associated with insulin resistance. nih.gov |
Development of Novel Research Tools and Probes
A significant hurdle in delineating the specific functions of Ins(1,4)P2 has been the lack of dedicated molecular tools to track its dynamics in living cells. The development of such tools is a key focus of current research, building on strategies used for other inositol phosphates. rsc.org
Progress in this area includes:
Chemical Synthesis: The ability to chemically synthesize Ins(1,4)P2 and its structural isomers is fundamental. rsc.org This allows for in vitro biochemical assays to identify its binding partners and characterize the enzymes that act upon it. Synthetic strategies have also been employed to create structurally-modified ligands and analogues to probe enzyme active sites and receptor binding pockets. nih.govacs.org
Fluorescent and Luminescent Probes: While a highly specific probe for Ins(1,4)P2 remains a coveted goal, research on probes for other inositol phosphates provides a roadmap. For example, luminescent lanthanide complexes have been designed to selectively detect inositol pyrophosphates like 5-PP-InsP5, demonstrating the feasibility of creating sensors that can distinguish between closely related molecules. nih.gov Fluorescent probes have also been developed to identify active site ligands of enzymes like inositol pentakisphosphate 2-kinase. nih.gov These approaches, which often rely on specific binding domains or metal chelation, could be adapted for Ins(1,4)P2.
Genetically Encoded Biosensors: Another avenue is the development of biosensors based on protein domains that naturally bind specific inositol phosphates. For instance, the P4M domain from the bacterium Legionella pneumophila has been used to create a biosensor for phosphatidylinositol 4-phosphate (PtdIns4P). rupress.org Identifying a protein with high affinity and specificity for Ins(1,4)P2 would be the first step toward creating a similar genetically encoded tool for its study.
The development of these tools is critical for moving beyond static measurements and toward a real-time understanding of Ins(1,4)P2's role in cellular signaling. rsc.org
Systems Biology Approaches to Inositol Phosphate Networks
The complexity of the inositol phosphate metabolic network, with its numerous intermediates, feedback loops, and crosstalk, makes it an ideal candidate for systems biology approaches. nih.gov Researchers are increasingly using computational modeling to simulate the dynamics of this system and gain insights that would be difficult to obtain through purely experimental means. nih.govucsd.edu
A key example is the development of a mass action model of Ins(1,4,5)P3 metabolism, which incorporates a wide range of inositol phosphates, including Ins(1,4)P2, and the enzymes that interconvert them. nih.govucsd.edu These models, built using published biochemical data on enzyme kinetics, allow for the simulation of how the concentrations of various inositol phosphates change over time in response to a cellular stimulus. ucsd.edu
These computational studies have revealed several important concepts:
Network Influence: The temporal dynamics of any single inositol phosphate are heavily influenced by the entire network of interconnected reactions. nih.govnih.gov
Regulatory Hubs: Certain molecules, like Ins(1,3,4,5)P4, emerge from these models as key regulatory nodes that influence the dynamics of Ins(1,4,5)P3 and calcium release. nih.govucsd.edu
Oscillatory Behavior: The models demonstrate how calcium oscillations can produce corresponding oscillations in parts of the inositol phosphate network, and how, in turn, the metabolism of Ins(1,4,5)P3 can modulate these calcium signals. nih.gov
Databases like Reactome provide curated pathways for inositol phosphate metabolism, serving as valuable resources for building and refining these computational models. reactome.orgreactome.org By integrating experimental data with computational simulations, systems biology provides a powerful framework for understanding the emergent properties of the inositol phosphate network in which Ins(1,4)P2 functions.
Unexplored Physiological Functions and Regulatory Roles
While the primary established role of this compound is as a metabolic intermediate in the degradation pathway of Ins(1,4,5)P3, evidence suggests its functions may be more extensive. echelon-inc.com The tight regulation of its formation and subsequent dephosphorylation by a specific cytosolic Ins(1,4)P2 1-phosphatase implies a need for precise control over its cellular concentration. nih.gov
Emerging areas of investigation include:
Regulation of Protein Function: It is plausible that Ins(1,4)P2, like other inositol phosphates, could directly bind to and modulate the function of specific proteins that are not involved in its own metabolism. The identification of such "effector" proteins is a key goal for future research.
The exploration of these potential roles is hampered by the technical challenges in measuring and manipulating Ins(1,4)P2 levels independently of its precursor, Ins(1,4,5)P3. The development of the novel research tools described in section 7.2 will be instrumental in uncovering these unexplored functions.
Therapeutic Potential of Modulating this compound Metabolism (Academic/Mechanistic Focus Only)
The central role of the inositol phosphate pathway in cellular signaling and metabolism makes its components attractive targets for therapeutic intervention from a mechanistic standpoint. Modulating the metabolism of this compound could offer novel strategies for diseases characterized by dysregulated signaling.
Metabolic Diseases: Given the strong links between inositol metabolism and insulin signaling, targeting enzymes in this pathway is a promising area of academic research. mdpi.comresearchgate.net For instance, the enzymes that produce and degrade Ins(1,4)P2, such as inositol polyphosphate 5-phosphatase and inositol-1,4-bisphosphate 1-phosphatase, are potential nodes for intervention. wikipedia.org Modulating their activity could, in principle, alter the flux through the pathway and impact downstream metabolic processes linked to insulin resistance. mdpi.commdpi.com
Neurological Disorders: A classic example of therapeutically targeting this pathway is the use of lithium (Li⁺) in treating bipolar disorder. Li⁺ is an uncompetitive inhibitor of inositol monophosphatase, an enzyme that acts downstream of Ins(1,4)P2 degradation. nih.gov It also inhibits the Ins(1,4)P2 1-phosphatase, albeit with different kinetics. nih.gov The "inositol depletion hypothesis" suggests that by slowing the recycling of inositol, lithium dampens overactive phosphoinositide signaling in the brain. This provides a strong precedent for the therapeutic potential of targeting enzymes within this metabolic cascade.
It is crucial to note that this focus is purely on the academic and mechanistic potential. The interconnectedness of the inositol phosphate network means that targeting one enzyme will likely have widespread effects, and a deep understanding of the system's dynamics is necessary before any therapeutic application can be considered. nih.gov
Table 2: Enzymes in this compound Metabolism and Their Mechanistic Therapeutic Relevance
| Enzyme | Reaction Catalyzed | Potential Therapeutic Angle (Mechanistic) |
|---|---|---|
| Inositol Polyphosphate 5-Phosphatase | Ins(1,4,5)P3 → Ins(1,4)P2 + Pi | Inhibition could prolong the Ins(1,4,5)P3 signal; activation could dampen it. Relevant for disorders with aberrant Ca²⁺ signaling. |
| Inositol-1,4-bisphosphate 1-phosphatase | Ins(1,4)P2 → Ins4P + Pi | Inhibition by agents like lithium suggests a role in neurological signal modulation. nih.govwikipedia.org Targeting this enzyme could alter the inositol recycling pathway. |
| Inositol Polyphosphate Multikinase (IPMK) | Phosphorylates various inositol phosphates | Acts as a hub in the network; its modulation could have broad effects on metabolic sensing and gene regulation. nih.gov |
| Inositol Hexakisphosphate Kinase (IP6K) | Involved in the synthesis of higher inositol phosphates and pyrophosphates | Inhibition of IP6K1 is being explored as a strategy to improve insulin signaling. mdpi.com |
Q & A
Q. How is Ins(1,4)P₂ generated in cellular signaling pathways?
Ins(1,4)P₂ is primarily formed via the dephosphorylation of inositol 1,4,5-trisphosphate (IP₃), a second messenger produced by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). IP₃ loses its 5-phosphate group through specific phosphatases, yielding Ins(1,4)P₂ .
Q. What enzymes regulate the dephosphorylation of Ins(1,4)P₂?
The key enzyme is inositol-1,4-bisphosphate 1-phosphatase (EC 3.1.3.57), which removes the 1-phosphate group to produce inositol 4-phosphate. BPNT1, a bifunctional phosphatase, shows minimal activity toward Ins(1,4)P₂ compared to its primary substrate PAPS .
Q. What is the significance of Li⁺ in studying Ins(1,4)P₂ metabolism?
Li⁺ acts as an uncompetitive inhibitor of Ins(1,4)P₂ 1-phosphatase, particularly at higher substrate concentrations (e.g., 100 μM), with 50% inhibition observed at 100 mM Li⁺. This property is critical for experimental designs tracking inositol phosphate accumulation .
Q. What are the downstream metabolites of Ins(1,4)P₂?
Ins(1,4)P₂ is hydrolyzed to inositol 4-phosphate (Ins(4)P) by 1-phosphatases. Ins(4)P may further contribute to myo-inositol recycling or serve as a precursor for other signaling molecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity among phosphatases acting on Ins(1,4)P₂?
Methodological approaches include:
- Enzyme assays : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) of BPNT1 (low activity) vs. inositol-1,4-bisphosphate 1-phosphatase .
- Chromatography : Separate phosphatase activities via anion-exchange chromatography to isolate distinct enzymes .
- Genetic knockdowns : Use siRNA or CRISPR to validate enzyme contributions in cellular models.
Q. How do genetic models with PLCG2 mutations inform Ins(1,4)P₂'s role in immune responses?
PLCG2 mutations alter PIP₂ hydrolysis, affecting IP₃/DAG production and downstream calcium signaling. In microglia, PLCG2 variants correlate with inflammatory responses, while in B-cells, they disrupt immune receptor signaling. These models highlight Ins(1,4)P₂ as a metabolic checkpoint in immune regulation .
Q. What techniques quantify metabolic flux through Ins(1,4)P₂ pathways?
Q. How does substrate concentration affect Li⁺ inhibition in phosphatase assays?
At low substrate (10 nM), Li⁺ (100 mM) causes 50% inhibition of Ins(1,4)P₂ phosphatase. At 100 μM substrate, inhibition sensitivity increases >10-fold due to uncompetitive binding. Experimental designs must optimize substrate and Li⁺ concentrations to avoid artifacts .
Q. What are the challenges in distinguishing Ins(1,4)P₂'s direct vs. indirect roles in signaling?
- Conflicting enzyme specificity : Some phosphatases (e.g., BPNT1) show low activity toward Ins(1,4)P₂, suggesting indirect roles via IP₃ metabolism .
- Metabolic crosstalk : Ins(1,4)P₂ may arise from IP₃ degradation rather than direct PIP₂ hydrolysis, complicating pathway attribution .
- Pharmacological tools : Use selective inhibitors (e.g., Li⁺ for phosphatases, U73122 for PLC) to dissect contributions.
Q. How to analyze Ins(1,4)P₂'s role in calcium signaling experimentally?
- Calcium imaging : Pair Ins(1,4)P₂ measurements with Fluo-4 or Fura-2 dyes to correlate levels with cytosolic Ca²⁺ .
- Knockout models : Use cells lacking IP₃ 5-phosphatases to amplify Ins(1,4)P₂ accumulation and assess Ca²⁺ flux .
- Electrophysiology : Patch-clamp studies in cells overexpressing Ins(1,4)P₂-metabolizing enzymes to test ion channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
